![molecular formula C8H13BClNO2 B2428348 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride CAS No. 2377587-63-6](/img/structure/B2428348.png)
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is a chemical compound with the CAS Number 2377587-63-6 . It has a linear formula of C8H13BClNO2 .
Molecular Structure Analysis
The InChI code for “4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride” is 1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 201.46 . The compound should be stored in a refrigerated and dark place .Applications De Recherche Scientifique
Nanostructure Utilization in Viral Inhibition
- High Efficiency of Functional Carbon Nanodots as Entry Inhibitors of Herpes Simplex Virus Type 1 : Carbon nanodots (C-dots) formed from 4-aminophenylboronic acid hydrochloride demonstrated significant potential in preventing herpes simplex virus type 1 infection. These C-dots act specifically on the early stage of virus entry through interaction with the virus and cells simultaneously (Barras et al., 2016).
Drug Delivery Systems
- Preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles : This study synthesized biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a sensitive block linkage. The copolymer micelles demonstrated responsiveness to glucose and lactic acid, highlighting their potential in selective, responsive drug delivery systems (Vrbata & Uchman, 2018).
Chemosensing Technologies
- A Structural Investigation of the N-B Interaction in an o-(N,N-dialkylaminomethyl)arylboronate System : The study investigated o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, focusing on the formation of an N-B dative bond. These findings are significant for designing future chemosensing technologies based on arylboronate scaffolds, targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).
Nanoparticle Development for Antiviral Therapies
- Phenylboronic-acid-modified nanoparticles: potential antiviral therapeutics : This study introduced a protocol for attaching phenylboronic acid moieties onto nanoparticles. These "borono-lectins" demonstrated novel viral entry activity against the Hepatitis C virus, highlighting their potential as antiviral inhibitors (Khanal et al., 2013).
Hydrogel Network Engineering
- Mixed Reversible Covalent Crosslink Kinetics Enable Precise, Hierarchical Mechanical Tuning of Hydrogel Networks : The study utilized phenylboronic acid derivatives for the mechanical tuning of hydrogel networks. This approach is significant for medical applications where mimicking the functional dynamics of native tissues is crucial (Yesilyurt et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2428265.png)
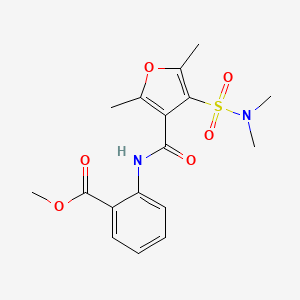
![N-{[4-allyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2428268.png)
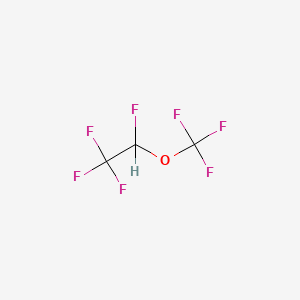
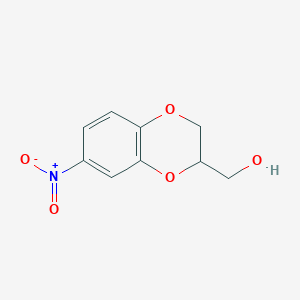
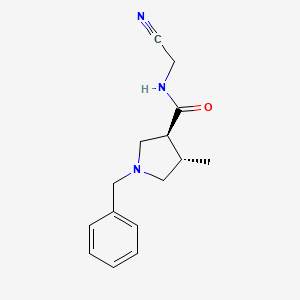
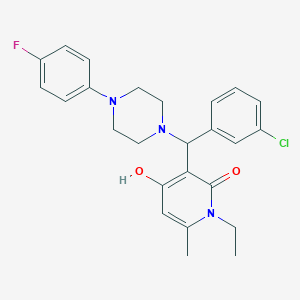
![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)
![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)
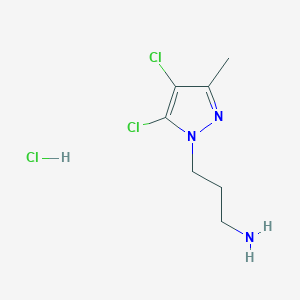
![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2428285.png)
![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)
![N-(2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2428287.png)